K02288
K02288
K02288 is a potent inhibitor of BMP signaling. K02288 has in vitro activity against ALK2 at low nanomolar concentrations similar to the current lead compound LDN-193189. K02288 specifically inhibited the BMP-induced Smad pathway without affecting TGF-β signaling and induced dorsalization of zebrafish embryos.
Brand Name:
Vulcanchem
CAS No.:
1431985-92-0
VCID:
VC0549102
InChI:
InChI=1S/C20H20N2O4/c1-24-17-9-13(10-18(25-2)19(17)26-3)16-8-14(11-22-20(16)21)12-5-4-6-15(23)7-12/h4-11,23H,1-3H3,(H2,21,22)
SMILES:
COC1=CC(=CC(=C1OC)OC)C2=C(N=CC(=C2)C3=CC(=CC=C3)O)N
Molecular Formula:
C20H20N2O4
Molecular Weight:
352.38
K02288
CAS No.: 1431985-92-0
Inhibitors
VCID: VC0549102
Molecular Formula: C20H20N2O4
Molecular Weight: 352.38
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1431985-92-0 |
---|---|
Product Name | K02288 |
Molecular Formula | C20H20N2O4 |
Molecular Weight | 352.38 |
IUPAC Name | 3-[6-amino-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]phenol |
Standard InChI | InChI=1S/C20H20N2O4/c1-24-17-9-13(10-18(25-2)19(17)26-3)16-8-14(11-22-20(16)21)12-5-4-6-15(23)7-12/h4-11,23H,1-3H3,(H2,21,22) |
Standard InChIKey | CJLMANFTWLNAKC-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C2=C(N=CC(=C2)C3=CC(=CC=C3)O)N |
Appearance | Solid powder |
Description | K02288 is a potent inhibitor of BMP signaling. K02288 has in vitro activity against ALK2 at low nanomolar concentrations similar to the current lead compound LDN-193189. K02288 specifically inhibited the BMP-induced Smad pathway without affecting TGF-β signaling and induced dorsalization of zebrafish embryos. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | K-02288; K 02288; K 02288. |
Reference | 1: Mohedas A, Wang Y, Sanvitale CE, Canning P, Choi S, Xing X, Bullock AN, Cuny GD, Yu PB. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants. J Med Chem. 2014 Aug 7. [Epub ahead of print] PubMed PMID: 25101911. 2: Sanvitale CE, Kerr G, Chaikuad A, Ramel MC, Mohedas AH, Reichert S, Wang Y, Triffitt JT, Cuny GD, Yu PB, Hill CS, Bullock AN. A new class of small molecule inhibitor of BMP signaling. PLoS One. 2013 Apr 30;8(4):e62721. doi: 10.1371/journal.pone.0062721. Print 2013. PubMed PMID: 23646137; PubMed Central PMCID: PMC3639963. 3: Ono M, Toh H, Miyata T, Awaya T. Nucleotide sequence of the Syrian hamster intracisternal A-particle gene: close evolutionary relationship of type A particle gene to types B and D oncovirus genes. J Virol. 1985 Aug;55(2):387-94. PubMed PMID: 2991563; PubMed Central PMCID: PMC254945. 4: Ono M, Ohishi H. Long terminal repeat sequences of intracisternal A particle genes in the Syrian hamster genome: identification of tRNAPhe as a putative primer tRNA. Nucleic Acids Res. 1983 Oct 25;11(20):7169-79. PubMed PMID: 6314280; PubMed Central PMCID: PMC326447. |
PubChem Compound | 46173038 |
Last Modified | Nov 12 2021 |
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